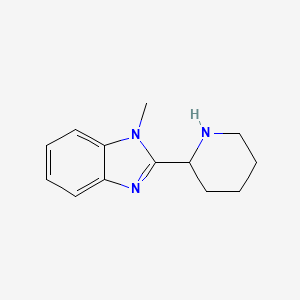

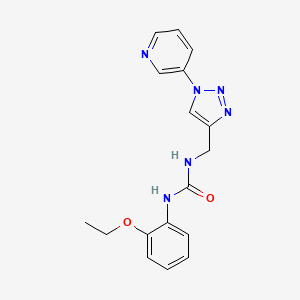

1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are ubiquitous in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Applications De Recherche Scientifique

Synthesis and Evaluation of Selective Receptor Antagonists

One study focused on the synthesis and evaluation of a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists for the development of antiobesity drugs. The research explored the structure-activity relationship by substituting various piperidinylalkyl groups at N-1 of benzimidazoles to identify the optimal spacing and orientation of the piperidine ring relative to the benzimidazole, aiming to maximize affinity for the Y1 receptor. This study highlights the compound's potential use in targeting specific receptors for therapeutic purposes (Zarrinmayeh et al., 1998).

Pharmacokinetics of Novel ALK Inhibitors

Another application involves the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors. The compound was part of a study aiming to advance into efficacy studies for cancer treatment, highlighting its role in understanding the metabolic stability and systemic clearance of potentially therapeutic compounds (Teffera et al., 2013).

Antimicrobial and Corrosion Inhibition Studies

Research on synthesized benzimidazole derivatives, including variations of the compound , has shown significant inhibition efficiency against corrosion of N80 steel in hydrochloric acid solutions. These derivatives were found to have high inhibition efficiency, indicating their potential application in materials science, particularly in corrosion prevention (Yadav et al., 2016).

Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for their antibacterial activities. Certain compounds in this series inhibit bacterial growth with low micromolar minimal inhibitory concentration (MIC), showing effectiveness against both Gram-positive and Gram-negative bacteria of clinical importance, particularly enterococci. This research introduces a new class of potential antibacterial agents (He et al., 2003).

Mécanisme D'action

While specific information on the mechanism of action for “1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole” is not available, piperidone analogs have been bio-assayed for their varied activity . They possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-2-piperidin-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-3,6,8,11,14H,4-5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHJWAIIVLBHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

526183-20-0 |

Source

|

| Record name | 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate](/img/structure/B2656090.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)

![N-[(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B2656101.png)

![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)